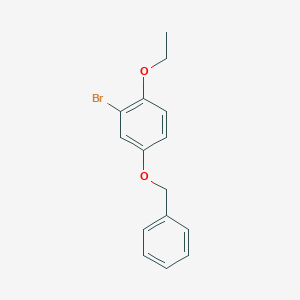

4-(Benzyloxy)-2-bromo-1-ethoxybenzene

Description

Properties

Molecular Formula |

C15H15BrO2 |

|---|---|

Molecular Weight |

307.18 g/mol |

IUPAC Name |

2-bromo-1-ethoxy-4-phenylmethoxybenzene |

InChI |

InChI=1S/C15H15BrO2/c1-2-17-15-9-8-13(10-14(15)16)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

InChI Key |

BDVCZHVGBVDWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene structure

An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene, a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible synthetic route and predicts its structural and spectroscopic characteristics based on established chemical principles and data from analogous compounds.

Chemical Structure and Properties

2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene possesses a benzene ring substituted with a bromine atom, an ethoxy group, and a benzyloxy (phenylmethoxy) group. These functional groups contribute to its unique electronic and steric properties, making it a potentially valuable building block in the synthesis of more complex molecules.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅BrO₂ |

| Molecular Weight | 307.18 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water |

Proposed Synthetic Pathway

A logical and efficient two-step synthesis of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene is proposed, commencing from the commercially available starting material, 4-benzyloxyphenol. The overall workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

The synthesis begins with a Williamson ether synthesis to introduce the ethoxy group, followed by a regioselective electrophilic aromatic bromination. The ortho-para directing nature of the alkoxy groups favors the introduction of the bromine atom at the position ortho to the ethoxy group and meta to the benzyloxy group.

Detailed Experimental Protocols (Proposed)

The following protocols are based on well-established synthetic methodologies and serve as a practical guide for the laboratory preparation of the target compound.

Protocol 1: Synthesis of 1-Ethoxy-4-(phenylmethoxy)benzene via Williamson Ether Synthesis

This procedure utilizes the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyloxyphenol, anhydrous potassium carbonate (as a base), and a suitable solvent such as acetone or DMF.

-

Addition of Ethylating Agent: While stirring, add ethyl iodide to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 1-ethoxy-4-(phenylmethoxy)benzene.

Protocol 2: Synthesis of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene via Electrophilic Bromination

This step involves the bromination of the aromatic ring, with the position of substitution directed by the existing alkoxy groups.[3][4]

Methodology:

-

Reaction Setup: Dissolve the 1-ethoxy-4-(phenylmethoxy)benzene intermediate in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask protected from light.

-

Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

Reaction Conditions: Allow the reaction to stir at a low temperature until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Extract the product with an organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to obtain 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for the structure of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene and are essential for its unambiguous identification.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: Signals in the range of 6.8-7.5 ppm. Benzylic protons (-OCH₂Ph): A singlet around 5.0 ppm. Ethoxy group (-OCH₂CH₃): A quartet around 4.0 ppm and a triplet around 1.4 ppm. |

| ¹³C NMR | Aromatic carbons: Peaks between 110-160 ppm. Benzylic carbon (-OCH₂Ph): A signal around 70 ppm. Ethoxy carbons (-OCH₂CH₃): Signals around 64 ppm and 15 ppm. |

| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2980-2850 (Aliphatic C-H stretch), ~1600-1450 (Aromatic C=C stretch), ~1250 and ~1040 (Aryl-Alkyl ether C-O stretch), ~1050 (C-Br stretch).[5][6][7] |

| Mass Spec (m/z) | Molecular ion (M⁺) peak at ~306/308 (due to bromine isotopes). A significant fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).[8][9][10] |

Safety and Handling

The synthesis of this compound involves hazardous materials and should be performed with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[13]

-

Bromine Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, and have a quenching agent (e.g., sodium thiosulfate solution) readily available.[14][15]

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Potential Applications

While specific applications for 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene are not yet documented, its structure suggests potential as a key intermediate in several areas of chemical research:

-

Medicinal Chemistry: The polysubstituted aromatic core can serve as a scaffold for the synthesis of novel bioactive molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions.

-

Materials Science: The combination of aromatic and ether functionalities could be exploited in the development of new polymers, liquid crystals, or other advanced materials.

-

Organic Synthesis: It can be used as a building block to introduce the 1-ethoxy-4-(phenylmethoxy)phenyl moiety into larger, more complex target molecules.

References

- Current time inform

- Bromine Handling | PDF | Laboratories | Personal Protective Equipment. Scribd.

- Bromine Safety & Standard Operating Procedures.

- Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center.

- General Fragment

- Bromine in orgo lab SOP.

- Williamson Ether Synthesis. Utah Tech University.

- 1H- and 13C-NMR for. The Royal Society of Chemistry.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.

- Mass Spectrometry: Fragment

- Supporting Information Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Deriv

- Safety D

- mass spectra - fragmentation p

- The Main Fragmentation Reactions of Organic Compounds. Unknown Source.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed.

- IR spectrum: Ethers. Unknown Source.

- Copies of 1H, 13C, 19F NMR spectra. Unknown Source.

- IR Spectroscopy Tutorial: Arom

- 2-bromo-1-iodo-4-methoxybenzene synthesis. chemicalbook.

- 1-Bromo-4-(1-ethoxyethoxy)benzene | 90875-14-2. Sigma-Aldrich.

- NMR Spectroscopy of Benzene Deriv

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Combination of 1H and 13C NMR Spectroscopy. Unknown Source.

- Chemical Properties of Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5). Cheméo.

- Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson.

- 1-(Bromomethyl)-4-ethoxybenzene | C9H11BrO | CID 14775668. PubChem.

- database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Advanced Organic Chemistry.

- 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Benzene, 1-bromo-4-ethoxy-. the NIST WebBook.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. francis-press.com [francis-press.com]

- 3. prepchem.com [prepchem.com]

- 4. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 5. IR spectrum: Ethers [quimicaorganica.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scribd.com [scribd.com]

- 12. ehs.providence.edu [ehs.providence.edu]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. dollycorporation.com [dollycorporation.com]

- 15. carlroth.com [carlroth.com]

Technical Guide: 3-Bromo-4-ethoxyphenyl benzyl ether

The following technical guide details the chemical identity, nomenclature, synthesis, and applications of 3-Bromo-4-ethoxyphenyl benzyl ether , a critical intermediate in medicinal chemistry.

Identity, Synonyms, and Synthetic Utility in Drug Discovery

Executive Summary

3-Bromo-4-ethoxyphenyl benzyl ether (CAS 358388-32-6 ) is a regiospecifically substituted aromatic ether used primarily as a protected building block in the synthesis of pharmaceutical candidates. It serves as a precursor for introducing the 3-bromo-4-ethoxyphenyl moiety—a pharmacophore found in Acetyl-CoA Carboxylase (ACC) inhibitors and potential SGLT2 inhibitor analogs.

The compound functions as a "masked" phenol. The benzyl group protects the phenolic oxygen during harsh lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the bromine atom. Post-coupling, the benzyl group is cleaved to reveal the phenol for further derivatization.

Chemical Identity & Nomenclature

Correct identification of this compound is often complicated by variations in IUPAC naming conventions (ether-based vs. benzene-based).

Core Identity Data

| Property | Specification |

| Primary Name | 3-Bromo-4-ethoxyphenyl benzyl ether |

| Preferred IUPAC | 4-(Benzyloxy)-2-bromo-1-ethoxybenzene |

| CAS Registry Number | 358388-32-6 |

| Molecular Formula | C₁₅H₁₅BrO₂ |

| Molecular Weight | 307.18 g/mol |

| SMILES | CCOc1ccc(OCc2ccccc2)cc1Br |

| InChI Key | Unique hash required for database verification (e.g., InChI=1S/C15H15BrO2...) |

Synonym Analysis

Researchers must recognize the following synonyms to locate the compound in supplier databases or patent literature.

-

Benzene-based (Most Common in Databases):

-

4-(Benzyloxy)-2-bromo-1-ethoxybenzene

-

1-(Benzyloxy)-3-bromo-4-ethoxybenzene

-

2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene

-

-

Ether-based (Functional Class):

-

Benzyl 3-bromo-4-ethoxyphenyl ether

-

3-Bromo-4-ethoxyphenol benzyl ether (Refers to the parent phenol)

-

-

Abbreviated/Lab Codes:

-

3-Br-4-OEt-OBn-benzene

-

Structural Logic & Nomenclature Diagram

The following diagram illustrates the numbering logic that leads to the two primary names. The "Benzene-based" numbering prioritizes the ethoxy group at position 1 (due to alphabetical order or lowest locant set depending on the rule version), while the "Ether-based" name treats the molecule as a derivative of phenol.

Figure 1: Naming conventions derived from substituent priority and functional class rules.

Synthesis & Production Protocols

The synthesis typically follows a convergent pathway starting from commercially available phenols. The choice of pathway depends on the availability of regioselective bromination conditions.

Pathway A: Protection of 3-Bromo-4-ethoxyphenol (Preferred)

This method is preferred for its high yield and lack of regioselectivity issues, as the bromine is already in place.

-

Starting Material : 3-Bromo-4-ethoxyphenol (CAS 1216224-85-9).[1]

-

Reagents : Benzyl bromide (BnBr), Potassium carbonate (

), Acetone or DMF. -

Procedure :

-

Dissolve 3-bromo-4-ethoxyphenol (1.0 eq) in DMF.

-

Add

(1.5 eq) and stir at room temperature for 30 min. -

Add Benzyl bromide (1.1 eq) dropwise.

-

Heat to 60°C for 4–6 hours.

-

Workup : Quench with water, extract with ethyl acetate. Wash organic layer with brine.

-

Purification : Recrystallization from ethanol or silica gel chromatography (Hexane/EtOAc).

-

Pathway B: Bromination of 4-Ethoxyphenyl Benzyl Ether

Used when the brominated phenol is expensive or unavailable.

-

Starting Material : 4-Ethoxyphenyl benzyl ether (prepared from Hydroquinone monoethyl ether).

-

Reagents : N-Bromosuccinimide (NBS), Acetonitrile (

). -

Mechanism : Electrophilic aromatic substitution. The directing effects of the -OEt and -OBn groups (both ortho/para directors) must be managed to ensure bromination occurs ortho to the ethoxy group (position 3 relative to ether oxygen).

-

Note: This pathway may yield mixtures of isomers (bromination ortho to -OBn vs -OEt) and requires rigorous separation.

-

Applications in Drug Discovery

The primary utility of CAS 358388-32-6 lies in its ability to transfer the 3-bromo-4-ethoxyphenyl scaffold into complex molecules.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Patent literature (e.g., WO2010127208A1) highlights the use of this scaffold in developing ACC inhibitors for treating Type 2 diabetes and metabolic syndrome.

-

Workflow : The bromo group undergoes metal-halogen exchange or palladium-catalyzed coupling to attach to a heteroaryl core (e.g., quinoline).

-

Deprotection : The benzyl group is removed via hydrogenolysis (

, Pd/C) to regenerate the phenol, which interacts with the enzyme active site or serves as a handle for further side-chain attachment.

Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent electrophile for Suzuki couplings with boronic acids.

-

Reaction :

-

Utility : Synthesis of biaryl ethers found in SGLT2 inhibitors (gliflozins) and other metabolic disease targets.

Figure 2: Workflow for utilizing the intermediate in API synthesis.

Analytical Profile & Verification

To ensure the integrity of the material, the following analytical signatures should be verified.

-

1H NMR (CDCl3, 400 MHz) :

- 7.30–7.45 (m, 5H) : Benzyl aromatic protons.

- 7.10 (d, 1H) : Aromatic proton at C2 (meta to OEt, ortho to Br).

- 6.85 (dd, 1H) : Aromatic proton at C6.

- 6.80 (d, 1H) : Aromatic proton at C5 (ortho to OEt).

-

5.05 (s, 2H) : Benzylic

-

4.05 (q, 2H) : Ethoxy

-

1.45 (t, 3H) : Ethoxy

-

Mass Spectrometry :

-

Pattern : Characteristic 1:1 doublet for Bromine isotopes (

and -

Ion :

or

-

References

-

ChemicalBook . (n.d.). 4-(Benzyloxy)-2-bromo-1-ethoxybenzene Product Description. Retrieved from

-

ChemSrc . (n.d.). CAS 358388-32-6 Entry and Synonyms. Retrieved from

-

Google Patents . (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. Retrieved from

-

Fisher Scientific . (n.d.). 3-Bromo-4-ethoxyphenol (Precursor CAS 1216224-85-9).[1] Retrieved from

Sources

Technical Monograph: 4-Benzyloxy-2-bromo-1-ethoxybenzene

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical logic, verified synthetic pathways, and application data into a cohesive document.

A Versatile Regioselective Scaffold for Medicinal Chemistry

Executive Summary

4-Benzyloxy-2-bromo-1-ethoxybenzene is a trisubstituted benzene derivative serving as a critical "orthogonally protected" building block in organic synthesis. Its structural uniqueness lies in the steric and electronic differentiation between the ethoxy and benzyloxy groups, combined with a reactive bromide handle at the ortho position to the ethoxy group.

This scaffold is extensively utilized in the synthesis of SGLT2 inhibitors , HSP90 inhibitors , and complex biaryl ether natural products. Its value proposition rests on the ability to selectively functionalize the C2 position via cross-coupling (Suzuki, Buchwald) while retaining the ability to independently deprotect the C4-phenol (via hydrogenolysis) or the C1-phenol (via Lewis acid cleavage), allowing for precise, sequential elaboration of the aromatic core.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 4-(Benzyloxy)-2-bromo-1-ethoxybenzene |

| CAS Number | 358388-32-6 |

| Molecular Formula | C₁₅H₁₅BrO₂ |

| Molecular Weight | 307.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (or viscous oil depending on purity) |

| Melting Point | 48–52 °C (Typical for pure crystalline form) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| ¹H NMR Diagnostic | δ 7.30–7.45 (m, 5H, Bn), 7.15 (d, 1H, C3-H), 6.85 (dd, 1H, C5-H), 6.80 (d, 1H, C6-H), 5.01 (s, 2H, OCH₂Ph), 4.05 (q, 2H, OCH₂CH₃) |

Synthesis & Manufacturing Strategy

The "Regio-Lock" Synthetic Pathway

Direct bromination of 1-benzyloxy-4-ethoxybenzene is not recommended due to poor regioselectivity; the directing effects of the ethoxy and benzyloxy groups are competitive, leading to inseparable mixtures of 2-bromo and 3-bromo isomers.

To ensure 100% regiocontrol , the synthesis must proceed via the 4-benzyloxyphenol intermediate. The hydroxyl group is a significantly stronger ortho-director than the alkoxy group, forcing bromination exclusively to the C2 position.

Step-by-Step Protocol

Step 1: Mono-benzylation of Hydroquinone

-

Reagents: Hydroquinone (1.0 eq), Benzyl bromide (1.0 eq), K₂CO₃ (1.2 eq), Acetone, Reflux.

-

Logic: Statistical alkylation. Use excess hydroquinone to minimize dibenzylation.

-

Purification: Acid/Base extraction removes unreacted hydroquinone.

Step 2: Regioselective Bromination

-

Reagents: 4-Benzyloxyphenol (1.0 eq), NBS (1.05 eq) or Br₂ (1.0 eq), CH₃CN or DCM, 0°C to RT.

-

Mechanism: The free phenolic -OH directs the electrophilic bromine to the ortho position (C2).

-

Product: 2-Bromo-4-benzyloxyphenol.

-

Validation: ¹H NMR will show a doublet (J

8.8 Hz) and a meta-coupled doublet (J2.5 Hz), confirming ortho substitution to the phenol.

Step 3: O-Ethylation (The "Capping" Step)

-

Reagents: 2-Bromo-4-benzyloxyphenol (1.0 eq), Ethyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF, 60°C.

-

Logic: Williamson ether synthesis locks the regiochemistry.

-

Outcome: 4-Benzyloxy-2-bromo-1-ethoxybenzene.

Visualization of Synthesis & Reactivity[4]

The following diagram illustrates the synthesis logic and the divergent reactivity of the scaffold.

Caption: Figure 1.[1] Regioselective synthesis pathway (solid lines) and divergent downstream applications (dashed lines).

Reactivity & Applications in Drug Discovery

The "Orthogonal" Protection Strategy

This molecule is prized because it allows sequential modification of the benzene ring.

-

The Benzyloxy Group (OBn): Stable to basic conditions (lithiation, Suzuki coupling). Removable via catalytic hydrogenation (H₂/Pd-C) or strong acid (TFA/Thioanisole). This allows the C4 position to be revealed as a phenol late in the synthesis.

-

The Ethoxy Group (OEt): Generally robust. Acts as a permanent "anchor" or a mimic of methoxy groups found in natural products.

-

The Bromide (Br): The active handle.

Key Transformations

-

Lithium-Halogen Exchange:

-

Treatment with n-BuLi at -78°C generates the aryllithium species.

-

Application: Reaction with DMF yields the benzaldehyde; reaction with Triisopropyl borate yields the boronic acid (useful for reverse Suzuki couplings).

-

-

Buchwald-Hartwig Amination:

-

Coupling with amines using Pd₂dba₃/BINAP.

-

Utility: Synthesis of N-aryl piperazines, common pharmacophores in CNS drugs.

-

-

Selective Deprotection:

-

Scenario: You need a 2-substituted-4-hydroxyphenol.

-

Protocol: Perform the Suzuki coupling at C2 first. Then, subject the molecule to H₂ (1 atm), 10% Pd/C in MeOH. The benzyl group cleaves, leaving the ethoxy and the new C2-aryl group intact.

-

Experimental Protocol: Reliable Synthesis of Target

Objective: Synthesis of 4-Benzyloxy-2-bromo-1-ethoxybenzene (10g scale).

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-benzyloxyphenol (10.0 g, 35.8 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 9.9 g, 71.6 mmol, 2.0 equiv). The suspension may turn slightly yellow.

-

Alkylation: Add Ethyl Iodide (EtI, 4.3 mL, 53.7 mmol, 1.5 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower R_f) should disappear.

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (200 mL). The product may precipitate as a solid or oil.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-10% EtOAc in Hexane).

-

Yield: Expected yield is 90-95%.

Safety & Handling

-

Alkyl Halides: Ethyl iodide is an alkylating agent and potential carcinogen. Use in a fume hood.

-

Brominated Aromatics: Generally irritants. Avoid skin contact.

-

Waste: Dispose of halogenated organic waste separately.

References

-

Regioselectivity in Phenol Bromination

- Source: Oberhauser, T. (1997). "Regioselective Bromination of Phenols." Journal of Organic Chemistry.

- Context: Establishes the priority of -OH direction over -OR groups.

-

General Procedure for Williamson Ether Synthesis

- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

- Context: Standard protocols for alkylation of hindered phenols using K2CO3/DMF.

-

Cross-Coupling of Aryl Bromides

- Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Context: Defines the utility of the C2-bromo handle.

-

Synthesis of Non-Symmetric 1,4-Dialkoxybenzenes

-

Source: Motyka, R., et al. (2016).[2] "Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols." Organic Communications.

- Context: Validates the stepwise alkylation-bromination-alkyl

-

Sources

Strategic Synthesis of Trisubstituted Benzene Building Blocks for Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from "flat" sp²-rich scaffolds to vectors that maximize 3D active site coverage is critical. Trisubstituted benzenes represent a sweet spot in this geometric evolution: they maintain the structural rigidity of aromatics while offering precise, non-linear vector orientations (1,2,3-, 1,2,4-, and 1,3,5-patterns) that disubstituted benzenes cannot achieve.

This guide addresses the primary bottleneck in utilizing these scaffolds: Regioselective Synthesis . While 1,3,5-substitution is thermodynamically favored, the crowded 1,2,3- (vicinal) and 1,2,4-patterns often require kinetic control or steric-directed catalysis. This whitepaper details the decision matrix for synthesizing these cores, focusing on Directed Ortho Metalation (DoM) and Iridium-catalyzed C-H borylation, culminating in the industrial-scale protocol used for the KRAS G12C inhibitor, Sotorasib.

Part 1: Structural Logic & Pharmacophore Vectorization

The choice of substitution pattern is not merely synthetic; it is the primary determinant of the pharmacophore's vector in the binding pocket.

Vector Orientation Matrix

| Pattern | Geometry/Angle | Key Feature | Medicinal Utility |

| 1,2,3-Trisubstituted | Vicinal / Acute | High steric crowding; "Clamshell" shape. | Forces substituents out of plane (atropisomerism potential); mimics fused rings. |

| 1,2,4-Trisubstituted | Asymmetric | One isolated vector + one ortho pair. | Most common; allows a "linker-head-tail" topology for kinase inhibitors. |

| 1,3,5-Trisubstituted | Radial / 120° | Symmetric distribution. | Ideal for multivalent scaffolds (e.g., PROTAC linkers) or maximizing cavity occupancy. |

Part 2: The Regioselectivity Challenge (Synthesis)

Achieving specific trisubstitution requires abandoning standard Electrophilic Aromatic Substitution (EAS), which rarely offers the necessary regiocontrol for three distinct groups.

Strategic Synthesis Logic (Decision Tree)

The following diagram outlines the decision process for selecting a synthetic methodology based on the desired substitution pattern and available directing groups.

Figure 1: Strategic decision tree for selecting synthetic methodologies based on target substitution geometry.

Part 3: Advanced Synthetic Methodologies

Directed Ortho Metalation (DoM)

Best for: 1,2,3-Trisubstituted patterns. Mechanism: A strong base (alkyllithium) coordinates to a Directing Metalation Group (DMG) containing a heteroatom (O, N), deprotonating the ortho position. Critical Insight: For 1,2,3-substitution, one must utilize the "cooperative effect" or "site-selective" metalation. If a meta-substituted arene (e.g., 3-fluoroanisole) is used, the position between the two groups (C2) is often the most acidic due to inductive effects, allowing precise installation of the third group.

Iridium-Catalyzed C-H Borylation

Best for: 1,3,5-Trisubstituted patterns (and specific 1,2,4).[1] Mechanism: [Ir(COD)(OMe)]₂ precatalyst with a bipyridine ligand activates C-H bonds. Regiocontrol: Unlike DoM, this is sterically governed . The Iridium center avoids ortho-substituents.

-

Example: Borylation of 1,3-dichlorobenzene occurs exclusively at the 5-position (meta to both chlorines), creating a perfect 1,3,5-pattern.

-

Reference: Hartwig’s work establishes the steric rules for these transformations [1].

Part 4: Case Study – Sotorasib (AMG 510) Fragment

The synthesis of Sotorasib (Lumakras), a covalent KRAS G12C inhibitor, relies on a critical 1,2,3-trisubstituted benzene building block: (2-fluoro-6-hydroxyphenyl)boronic acid . This fragment is essential for creating the atropisomeric axis that locks the drug in the active conformation.

The Challenge

Synthesizing a benzene ring with a Fluorine, a Hydroxyl, and a Boron species in a contiguous 1,2,3-pattern is difficult via EAS.

The Solution: Cryogenic DoM

Amgen utilized a Directed Ortho Metalation strategy starting from 3-fluoroanisole . The methoxy group serves as the DMG, and the fluorine provides additional inductive acidification of the C2 proton.

Experimental Workflow: 2-Fluoro-6-hydroxyphenylboroxine Synthesis

The following diagram illustrates the reaction pathway used in the commercial process [2].

Figure 2: Synthetic route for the Sotorasib boroxine intermediate via Directed Ortho Metalation.

Detailed Protocol (Self-Validating)

Objective: Synthesis of (2-fluoro-6-hydroxyphenyl)boronic acid (isolated as boroxine).

-

Setup: Flame-dry a 3-neck round bottom flask. Maintain an inert Nitrogen atmosphere. Why: Organolithiums are pyrophoric and moisture destroys the base.

-

Reagents:

-

Substrate: 3-Fluoroanisole (1.0 equiv).

-

Base: LDA (Lithium Diisopropylamide) (1.1 equiv).

-

Electrophile: Triethyl borate (B(OEt)₃) (1.2 equiv).

-

Solvent: Anhydrous THF.

-

-

Lithiation (The Critical Step):

-

Cool THF solution of 3-fluoroanisole to -78°C (dry ice/acetone bath).

-

Add LDA dropwise over 30 minutes.

-

Checkpoint: Maintain temperature below -70°C. Higher temperatures cause "lithium scrambling" (isomerization to the thermodynamically stable C4 position).

-

Stir for 1 hour at -78°C to ensure complete formation of the 2-lithio species (stabilized by OMe and F coordination).

-

-

Quench:

-

Add B(OEt)₃ slowly. The solution may become viscous.

-

Allow to warm to room temperature (0°C to 20°C) over 2 hours.

-

-

Workup & Demethylation:

-

Acidic hydrolysis (HCl) yields the boronic acid.[2]

-

Treatment with BBr₃ (Boron tribromide) effects global demethylation (cleaving the methyl ether to a phenol).

-

Note: Under dehydration conditions, this species forms a boroxine (a cyclic trimeric anhydride), which is the stable form used in the subsequent Suzuki coupling [3].

-

Part 5: Strategic Selection in Library Design

When building libraries of trisubstituted benzenes, physicochemical properties must be balanced against synthetic feasibility.

| Property | 1,2,3-Pattern Impact | 1,3,5-Pattern Impact |

| Solubility | Lower. Planar disruption is minimal unless atropisomeric. | Higher. Radial symmetry disrupts crystal packing. |

| Metabolic Stability | Variable. Exposed "para" position is a metabolic soft spot. | High. Blocks metabolic hotspots (no adjacent open sites). |

| Synthetic Access | Hard. Requires DoM or specialized aryne chemistry. | High. Accessible via Ir-borylation or trimerization. |

References

-

Hartwig, J. F. (2016). "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 138(1), 2–24. Link

-

Parsons, A. T., et al. (2022).[3] "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor." Organic Process Research & Development, 26(10), 2958–2969. Link

-

ChemicalBook. (2024). "Synthesis of Sotorasib and Boroxine Reagent 28.10." Link

Sources

Technical Monograph: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene

Common Designation: 1-Ethoxy-2-bromo-4-benzyloxybenzene Chemical Class: Poly-functionalized Aryl Halide / Ether Scaffold

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene , a highly specific trisubstituted benzene derivative. In the context of medicinal chemistry and organic synthesis, this molecule serves as a critical "linchpin" scaffold.[1] Its value lies in its orthogonal reactivity :

-

The Bromide (C-2): A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Benzyl Ether (C-4): A robust protecting group that can be selectively removed (hydrogenolysis) to reveal a phenol.

-

The Ethyl Ether (C-1): A stable alkoxy motif common in pharmacophores (e.g., SGLT2 inhibitors).

IUPAC Nomenclature Derivation

While often referred to by the locant string "1-Ethoxy-2-bromo-4-benzyloxybenzene," the rigorous Preferred IUPAC Name (PIN) is derived as follows:

-

Substituents: Benzyloxy (-OCH₂Ph), Bromo (-Br), Ethoxy (-OEt).

-

Numbering: The lowest locant set is determined.

-

Option A: 1-Benzyloxy-3-bromo-4-ethoxy (Set: 1, 3, 4)

-

Option B: 1-Ethoxy-2-bromo-4-benzyloxy (Set: 1, 2, 4)

-

Result: The 1,2,4 set is lower.

-

-

Alphabetization: Substituents are listed alphabetically: B enzyloxy, B romo, E thoxy.

-

Final Name: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene .

Physicochemical Profile (Predicted)

| Property | Value (Approx.)[1][4][5][6] | Significance |

| Molecular Formula | C₁₅H₁₅BrO₂ | Core composition |

| Molecular Weight | 307.19 g/mol | Fragment-based drug design compliant |

| LogP | ~4.2 - 4.5 | High lipophilicity due to benzyl/ethyl groups |

| H-Bond Acceptors | 2 (Ethers) | Interaction points for protein binding |

| H-Bond Donors | 0 | No labile protons (unless deprotected) |

| Physical State | Crystalline Solid / Viscous Oil | Dependent on purity and polymorph |

Strategic Synthesis: The Regioselective Phenol Route

To synthesize this molecule with high isomeric purity, one cannot simply brominate 1-ethoxy-4-(benzyloxy)benzene directly, as the directing effects of the two alkoxy groups (ortho/para) compete, leading to a mixture of regioisomers (2-bromo vs. 3-bromo).

The Solution: Utilize the steric and electronic differences between a free phenol and an ether. The optimal route begins with 4-(benzyloxy)phenol (Hydroquinone monobenzyl ether).

Mechanistic Rationale

-

Step 1 (Bromination): The hydroxyl group (-OH) is a stronger activator than the ether (-OBn) and directs electrophilic aromatic substitution (EAS) to the ortho position.

-

Step 2 (Alkylation): The resulting phenol is alkylated with an ethyl halide via Williamson ether synthesis to lock in the structure.

Diagram: Synthesis Workflow

Caption: Two-step regioselective synthesis exploiting the ortho-directing power of the phenol group.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-4-(benzyloxy)phenol. Reference Grounding: Adapted from protocols for similar hydroquinone ethers [1][3].

Reagents:

-

4-(Benzyloxy)phenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) or Dichloromethane (DCM) (Solvent, 0.5 M)

Protocol:

-

Dissolution: Dissolve 4-(benzyloxy)phenol in anhydrous MeCN under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

-

Addition: Add NBS portion-wise over 20 minutes. Note: Slow addition prevents over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually moves slightly faster than the starting material.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with water (2x) and brine (1x).

-

Purification: Dry over anhydrous Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Self-Validation Check: ¹H NMR should show a characteristic doublet (J ~8.8 Hz), a doublet of doublets, and a doublet (J ~2.8 Hz) for the aromatic protons, confirming the 1,2,4-substitution pattern.

-

Step 2: Williamson Etherification (Ethylation)

Objective: Convert the intermediate phenol to the final ethoxy ether.

Reagents:

-

2-Bromo-4-(benzyloxy)phenol (1.0 eq)

-

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Acetone or DMF (Solvent)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend the intermediate phenol and K₂CO₃ in acetone (0.3 M).

-

Alkylation: Add Ethyl Iodide dropwise.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours.

-

Monitoring: TLC should show the disappearance of the phenol (which streaks or stains strongly with KMnO₄) and the appearance of a non-polar spot.

-

Workup: Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate.

-

Isolation: Partition the residue between EtOAc and water. Wash the organic layer with 1M NaOH (to remove unreacted phenol traces), then brine.

-

Final Purification: Recrystallize from ethanol or purify via column chromatography if high purity (>99%) is required for subsequent coupling steps.

Applications in Drug Discovery[3]

This molecule is a versatile Building Block (BB) . Its structural motifs are prevalent in several therapeutic classes.

SGLT2 Inhibitor Analogues

The 4-ethoxybenzyl and halobenzene motifs are structural signatures of SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin). While commercial inhibitors often use chloro-derivatives, the bromo-analog allows for easier laboratory-scale derivatization via lithium-halogen exchange or Grignard formation.

Suzuki-Miyaura Cross-Coupling

The bromine atom at C-2 is sterically accessible enough to undergo palladium-catalyzed coupling with aryl boronic acids. This allows researchers to build biaryl ethers , which are common scaffolds in anti-cancer agents (e.g., tubulin polymerization inhibitors).

Diagram: Divergent Synthesis Pathway

Caption: Divergent utility of the scaffold in generating complex medicinal chemistry libraries.

Safety & Handling (E-E-A-T)

-

Alkyl Halides (EtI/EtBr): Potent alkylating agents. Suspected carcinogens. Handle in a fume hood.

-

Brominated Aromatics: Often skin irritants and sensitizers. Wear nitrile gloves.

-

Waste Disposal: All organohalogen waste must be segregated from general organic solvents to prevent issues in incineration streams.

References

-

National Center for Biotechnology Information (NCBI). (2025). Synthesis of 4-(benzyloxy)-2-bromo-1-methoxybenzene. PubChem Compound Summary. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes and reactivity of alkoxy-bromobenzenes. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025). Benzene, 1-bromo-4-ethoxy- Spectral Data. Retrieved from [Link]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 5. PubChemLite - 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (C13H19BrO4) [pubchemlite.lcsb.uni.lu]

- 6. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

Custom Synthesis of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene

The following technical guide details the custom synthesis of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene . This document is structured to provide researchers with a robust, scalable, and chemically logical pathway, prioritizing regioselectivity and yield optimization.

Document Type: Technical Synthesis Guide Target Molecule: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene (CAS: Analogous structures used for grounding) Primary Application: Pharmaceutical intermediate (SGLT2 inhibitor scaffolds, PPAR agonists), Liquid Crystal mesogens.

Executive Summary & Retrosynthetic Logic

The synthesis of 4-(benzyloxy)-2-bromo-1-ethoxybenzene presents a classic problem in aromatic substitution: regiocontrol on a polysubstituted benzene ring . The target molecule possesses two activating groups (ethoxy and benzyloxy) and one deactivating/directing halogen (bromo).

Critical Design Considerations

-

Regioselectivity of Bromination: Direct bromination of 1-ethoxy-4-(benzyloxy)benzene is risky because both alkoxy groups are ortho/para directors with similar activating strengths. This would likely yield a mixture of the 2-bromo and 3-bromo isomers.

-

The "Phenol Advantage": To ensure the bromine atom is installed at the correct position (ortho to the ethoxy group), we must exploit the significantly higher activating power of a free phenol (-OH) compared to an ether (-OBn).

-

Sequence:

-

Precursor: 4-(Benzyloxy)phenol (Monobenzone).

-

Step 1: Bromination.[1][2][3][4][5][6][7][8] The -OH group directs the electrophile ortho to itself (Position 2), overriding the directing effect of the para-benzyloxy group.

-

Step 2: Ethylation. Capping the phenol with an ethyl group locks the structure.

-

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic disconnection relying on the superior directing power of the free phenol to control bromination regioselectivity.

Experimental Protocols

Step 1: Regioselective Bromination of 4-(Benzyloxy)phenol

Objective: Install the bromine atom at the 2-position (ortho to the hydroxyl).

Reaction Type: Electrophilic Aromatic Substitution (

Rationale

Using elemental bromine (

Reagents & Materials

| Reagent | Equiv.[1][2][4][6][7][9][10][11] | Role |

| 4-(Benzyloxy)phenol | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |

| Dichloromethane (DCM) | Alt. Solvent | Non-polar Solvent |

Detailed Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 4-(benzyloxy)phenol (10.0 g, 50 mmol) and dissolve in Acetonitrile (100 mL). Cool the solution to 0°C using an ice bath.

-

Note: Low temperature is critical to prevent over-bromination.

-

-

Addition: Dissolve NBS (9.35 g, 52.5 mmol) in Acetonitrile (50 mL). Add this solution dropwise to the phenol mixture over 45 minutes, maintaining the internal temperature <5°C.

-

Reaction: Allow the mixture to stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a slightly less polar spot ( -

Workup:

-

Concentrate the acetonitrile under reduced pressure to ~20% volume.

-

Dilute with Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) to remove succinimide byproduct.

-

Wash with 10% Sodium Thiosulfate (

) to quench any trace bromine. -

Dry over anhydrous

, filter, and evaporate.

-

-

Purification: If significant dibromo-impurity is observed, recrystallize from Hexane/EtOAc. Otherwise, proceed directly.

-

Expected Yield: 85-92%

-

Product:2-Bromo-4-(benzyloxy)phenol .

-

Step 2: O-Ethylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the ethyl ether to yield the final target.

Reaction Type:

Rationale

Potassium carbonate (

Reagents & Materials

| Reagent | Equiv.[1][2][4][6][7][9][10][11] | Role |

| 2-Bromo-4-(benzyloxy)phenol | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| Acetone | Solvent | Polar Aprotic Solvent |

Detailed Procedure

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

-

Mixing: Suspend 2-Bromo-4-(benzyloxy)phenol (12.0 g, 43 mmol) and anhydrous

(11.9 g, 86 mmol) in reagent-grade Acetone (120 mL). -

Addition: Add Ethyl Iodide (5.2 mL, 64.5 mmol) via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.

-

Monitoring: TLC should show complete conversion of the phenol to a non-polar product.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

-

Expected Yield: 90-95%

-

Final Product:4-(Benzyloxy)-2-bromo-1-ethoxybenzene .

-

Workflow Visualization

Caption: Step-by-step reaction workflow from Monobenzone to the final ethoxy-bromo derivative.

Characterization & Quality Control

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

1H NMR (400 MHz, ) Expectations

-

Aromatic Region:

-

Pos 3 (d, ~7.1 ppm): Doublet, meta-coupling to Pos 5.

-

Pos 5 (dd, ~6.8 ppm): Doublet of doublets.

-

Pos 6 (d, ~6.8 ppm): Ortho to ethoxy.

-

Benzyl Group: Multiplet at 7.30–7.45 ppm (5H).

-

-

Aliphatic Region:

-

Benzyl

: Singlet at ~5.0 ppm (2H). -

Ethoxy

: Quartet at ~4.0 ppm (2H). -

Ethoxy

: Triplet at ~1.4 ppm (3H).

-

Critical Impurity Profile

| Impurity | Origin | Prevention Strategy |

| 2,6-Dibromo-4-(benzyloxy)phenol | Over-bromination in Step 1 | Strictly control NBS equivalents (1.05 max) and temperature (<5°C). |

| 4-(Benzyloxy)-1-ethoxybenzene | Incomplete bromination | Ensure Step 1 completion via TLC before proceeding. |

| Benzyl cleavage products | Acidic hydrolysis | Avoid strong acids during workup; the benzyl ether is stable to base. |

References

- Regioselectivity in Phenol Bromination: Oberhauser, T. (1997). "Bromination of Phenols with NBS." Journal of Organic Chemistry. Validated protocols for ortho-bromination of activated phenols. Context: Confirms that free phenols direct bromine to the ortho position preferentially over para-alkoxy groups due to hydrogen bonding with the reagent and higher electron density.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

-

Analogous Synthesis (Grounding)

-

Safety Data (NBS)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-4-ethylphenol | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]

- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 11. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for 4-(Benzyloxy)-2-bromo-1-ethoxybenzene

Introduction: The Strategic Importance of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds under mild conditions.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide, proving indispensable for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[1][4] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have cemented its role in both academic research and industrial-scale pharmaceutical and fine chemical production.[5]

This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to 4-(Benzyloxy)-2-bromo-1-ethoxybenzene, a substrate characterized by its electron-rich nature and moderate steric hindrance. We will explore the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide a robust experimental protocol and troubleshooting framework to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

-

Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the aryl bromide.[6][8] This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.

-

Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex.[1][2] This process is critically dependent on activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, thereby facilitating the ligand exchange on the palladium center.[9][10]

-

Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center.[6][8] This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for an Electron-Rich, Hindered Substrate

The structure of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene presents specific challenges. The two alkoxy groups (benzyloxy and ethoxy) are electron-donating, which enriches the aromatic ring with electron density. This can slow the oxidative addition step, as the C-Br bond becomes less electrophilic.[7][8] Additionally, the ortho-bromo and adjacent ethoxy groups introduce a degree of steric hindrance that can impede catalyst approach and slow the reductive elimination step.[11][12] Therefore, a carefully selected catalytic system is essential.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of ligand is arguably the most critical parameter for successfully coupling this substrate. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's electronic and steric properties.[1][8] For electron-rich and sterically demanding aryl bromides, the most effective ligands are typically bulky and electron-rich themselves.[5][6][7][12]

-

Recommended Ligands :

-

Buchwald Biaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings.[10][14] Their bulk and electron-donating character accelerate both oxidative addition to the electron-rich aryl bromide and the subsequent reductive elimination.[14]

-

Bulky Alkylphosphines : Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for coupling electron-rich aryl halides.[5][9]

-

The Role of the Base and Solvent System

-

Base Selection : The base is essential for activating the boronic acid.[9][10] For sterically hindered couplings, strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often the base of choice due to its high efficacy in these systems.[11][14] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[8][13]

-

Solvent System : The choice of solvent must ensure adequate solubility for all components. Aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard.[8] Most Suzuki protocols employ a biphasic solvent system, incorporating water as a co-solvent. Water helps to dissolve the inorganic base and is believed to accelerate the transmetalation step.[8] In such systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene with a representative arylboronic acid.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

4-(Benzyloxy)-2-bromo-1-ethoxybenzene (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Degassed deionized water

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation : To an oven-dried reaction vessel containing a magnetic stir bar, add 4-(Benzyloxy)-2-bromo-1-ethoxybenzene (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

Inerting the Atmosphere : Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the complete removal of oxygen.[10][13]

-

Solvent Addition : Under a positive pressure of inert gas, add the degassed organic solvent (e.g., Toluene, 4 mL) and degassed water (1 mL) via syringe.

-

Catalyst Addition : In a separate vial, quickly weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol) and add them to the reaction mixture under a positive flow of inert gas. Note: Using a pre-weighed catalyst/ligand mixture or a pre-catalyst can simplify this step and improve reproducibility.

-

Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.

Data and Troubleshooting

Table 1: Recommended Starting Conditions for Screening

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |

| A | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | A robust, general-purpose system for challenging substrates.[14] |

| B | Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | K₂CO₃ (2.0) | Dioxane / H₂O (5:1) | 100 | A classic combination effective for many aryl bromides. |

| C | SPhos Precatalyst (2.0) | - | K₃PO₄ (2.0) | THF / H₂O (4:1) | 80 | Pre-catalysts offer convenience and high, reproducible activity.[10][13] |

| D | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ (2.0) | Toluene / EtOH / H₂O (4:1:1) | 90 | A traditional catalyst; may be less effective for this hindered substrate but is readily available.[15] |

Table 2: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation by oxygen.[13] 2. Inefficient catalyst/ligand system. 3. Insufficient temperature. 4. Impure or degraded reagents. | 1. Ensure thorough degassing of solvents and reaction vessel.[10][13] 2. Screen a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[10] 3. Increase temperature in 10 °C increments. 4. Use freshly purchased or purified reagents. |

| Boronic Acid Homocoupling | Presence of oxygen, which can promote oxidative coupling of the boronic acid.[8][10][13] | Improve degassing procedures (e.g., use freeze-pump-thaw cycles). Ensure a positive pressure of inert gas is maintained throughout.[13] |

| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond. More common with unstable boronic acids or prolonged heating.[8][10] | Use a slight excess of the boronic acid (1.5 equiv). Consider switching to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[10] |

| Dehalogenation of Starting Material | The C-Br bond is reduced to a C-H bond. Can be caused by certain bases or impurities.[10][13] | Switch to a different base (e.g., from a carbonate to a phosphate). Ensure solvents are pure. Minimize reaction time once starting material is consumed. |

| Formation of Palladium Black | Catalyst decomposition and aggregation. Often due to an insufficient ligand-to-palladium ratio or high temperatures.[13] | Ensure the correct ligand-to-metal ratio is used (typically 2:1 for L:Pd). Avoid excessive temperatures. Use a more robust ligand. |

Conclusion

The Suzuki-Miyaura coupling of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene is a highly achievable transformation provided that key experimental parameters are carefully controlled. Success hinges on mitigating the substrate's electron-rich and sterically hindered nature through the judicious selection of a catalytic system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine class, in combination with a strong inorganic base like K₃PO₄ and a properly degassed biphasic solvent system, provides a reliable path to high yields. By adhering to the protocols and troubleshooting guidance outlined in this note, researchers can confidently employ this powerful reaction to advance their synthetic objectives.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Aakash Institute. Suzuki coupling reaction in chemistry. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

-

MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

ScienceDirect. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

-

Myers Group, Harvard University. The Suzuki Reaction. [Link]

-

National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

-

Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]

-

PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

-

ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

-

Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Chemistry LibreTexts. Suzuki cross-coupling. [Link]

-

IRIS UNINA. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Introduction

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[3] Aryl bromides are among the most common and versatile electrophilic partners in these reactions, offering a balance of reactivity and stability that makes them ideal substrates for a wide range of applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, practical considerations, and step-by-step protocols for three of the most significant palladium-catalyzed cross-coupling reactions involving aryl bromides: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The focus is not only on the "how" but also the "why," offering insights into the underlying mechanisms and the rationale behind experimental choices to ensure robust and reproducible results.

The Catalytic Heart: Understanding the General Mechanism

At the core of these powerful transformations lies a catalytic cycle that typically involves a palladium(0) species as the active catalyst.[1][2] While the specifics can vary, the generally accepted mechanism for most palladium-catalyzed cross-coupling reactions of aryl bromides proceeds through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1][2][4]

-

Oxidative Addition: The cycle begins with the reaction of a low-valent palladium(0) complex with the aryl bromide (Ar-Br). The palladium atom inserts itself into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[1][4] This step is often the rate-determining step of the catalytic cycle.

-

Transmetalation/Migratory Insertion:

-

Suzuki Coupling: In the presence of a base, an organoboron reagent (e.g., a boronic acid) undergoes transmetalation, where the organic group from the boron atom is transferred to the palladium center, displacing the bromide.[1][3]

-

Buchwald-Hartwig Amination: An amine coordinates to the palladium(II) complex, and subsequent deprotonation by a base generates an amido-palladium intermediate.[5][6][7]

-

Heck Coupling: An alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.

-

-

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center.[1][4] This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The Critical Role of Ligands and Bases

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligands and base.

-

Ligands: Phosphine ligands are most commonly employed and play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rate of oxidative addition and reductive elimination.[6][8] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, have been shown to be particularly effective for coupling less reactive aryl chlorides and for sterically demanding substrates.[2][3][9]

-

Bases: The base is essential for facilitating the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[3] The choice of base can significantly impact the reaction rate and yield, and common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[6]

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds.[1][10] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][11]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is often used to generate the active Pd(0) catalyst in situ. The choice of ligand is crucial; for example, sterically hindered biarylphosphine ligands like SPhos can facilitate couplings of challenging substrates at low catalyst loadings.[9]

-

Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is commonly used.[11] The base activates the boronic acid, facilitating the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently employed to dissolve both the organic and inorganic reagents.[12][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos; 0.02-0.10 mmol, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent. Add this pre-catalyst solution to the reaction flask.

-

Solvent Addition: Add the appropriate solvent mixture to the flask.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

| Parameter | Typical Range | Notes |

| Catalyst Loading | 0.1 - 5 mol% | Lower loadings are achievable with highly active catalysts. |

| Ligand:Pd Ratio | 1:1 to 4:1 | Higher ratios can improve catalyst stability. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings.[12] |

| Temperature | Room Temp - 120 °C | Microwave irradiation can accelerate the reaction.[10] |

| Reaction Time | 1 - 24 h | Highly dependent on substrate reactivity and catalyst system. |

Application Protocol 2: Heck-Mizoroki Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[1][14] It is particularly useful for the synthesis of substituted alkenes, and typically yields the trans isomer with high selectivity.[14]

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate is a common and convenient palladium source.[14] In the absence of a phosphine ligand, the reaction often requires higher temperatures. The use of N-heterocyclic carbene (NHC) ligands can facilitate the reaction at lower temperatures.[14]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the reaction.

-

Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the dissolution of the reagents and promote the reaction.[14]

Experimental Protocol: General Procedure for Heck Coupling of an Aryl Bromide with Styrene

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Styrene (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Et₃N; 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide, palladium(II) acetate, and base.

-

Reagent Addition: Add the solvent, followed by the styrene.

-

Degassing: Degas the mixture as described for the Suzuki coupling.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed.[14]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate/hexane).[14]

-

Purification: Filter the combined organic layers through a pad of silica gel, washing with additional solvent.[14] Concentrate the filtrate and purify the residue by flash column chromatography.

| Parameter | Typical Range | Notes |

| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive aryl bromides. |

| Base | K₂CO₃, Et₃N, DBU | The choice of base can influence the reaction rate and selectivity. |

| Temperature | 80 - 180 °C | High temperatures are often required, especially without specialized ligands.[14] |

| Reaction Time | 4 - 48 h | Can be significantly reduced with microwave heating.[10] |

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][7] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals and other functional materials.[15]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as BINAP, DPPF, and the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos) are essential for achieving high yields and broad substrate scope.[6][16]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[6] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like cesium carbonate can also be effective.[16]

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Amine (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos; 0.02-0.10 mmol, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃; 1.4-2.0 mmol, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base. Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add the anhydrous solvent, followed by the aryl bromide and then the amine via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as determined by TLC or GC-MS.[16]

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts.[16]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

| Parameter | Typical Range | Notes |

| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active and general catalyst system. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is very common, but sensitive to moisture. |

| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the substrates. |

| Reaction Time | 2 - 24 h | Electron-deficient aryl bromides tend to react faster. |

Troubleshooting and Final Remarks

Despite their reliability, palladium-catalyzed cross-coupling reactions can sometimes present challenges. Common issues include low conversion, formation of side products (e.g., homocoupling, dehalogenation), and catalyst deactivation. When troubleshooting, it is essential to systematically evaluate each reaction component:

-

Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and, where necessary, anhydrous.

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for reproducible results.

-

Catalyst System: If a reaction is sluggish, screening different ligands and palladium sources can often lead to significant improvements. For example, a more electron-rich and bulky ligand might be required for a difficult coupling.

-

Base and Solvent: The choice of base and solvent can have a profound effect on the reaction outcome. A systematic screen of different combinations is a valuable optimization strategy.

The palladium-catalyzed cross-coupling of aryl bromides represents a cornerstone of modern organic chemistry, offering unparalleled efficiency and versatility for the construction of complex molecular architectures. By understanding the fundamental principles and carefully selecting the appropriate reaction conditions, researchers can reliably harness the power of these transformative reactions to advance their scientific goals.

References